methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate
Overview
Description
“Methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate” is a complex organic compound. It contains a pyrazole core, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound also includes a carbonyl group (C=O), an amino group (NH2), and a carboxylate ester group (COOCH3). The 2,4-dimethylphenyl group is a phenyl ring substituted with two methyl groups at the 2nd and 4th positions .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves several steps and various reagents . One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and a substituted phenyl ring. The exact structure would depend on the specific positions of these groups on the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, depending on the substituents present . For instance, they can participate in palladium-catalyzed coupling reactions with aryl triflates . They can also undergo Cu-catalyzed aerobic oxidative cyclization if they contain β,γ-unsaturated hydrazone groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity would be influenced by the presence and position of the functional groups .Mechanism of Action
The mechanism of action of “methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate” would depend on its specific application. For instance, if it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .
Safety and Hazards
Future Directions
The future directions for research on “methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate” could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on developing more efficient synthesis methods and investigating its mechanism of action in more detail .
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)carbamoyl]pyrazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-5-11(10(2)8-9)15-13(18)12-6-7-17(16-12)14(19)20-3/h4-8H,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEUMOOCBWYIBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417494 | |
Record name | methyl 3-[(2,4-dimethylphenyl)carbamoyl]pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6125-75-3 | |
Record name | methyl 3-[(2,4-dimethylphenyl)carbamoyl]pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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